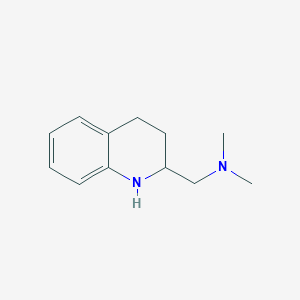

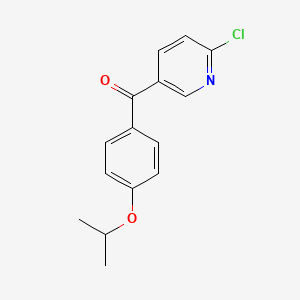

![molecular formula C11H12N2O3S B1421962 ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate CAS No. 1286695-39-3](/img/structure/B1421962.png)

ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate

Übersicht

Beschreibung

Ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate is a derivative of thiazolo[3,2-a]pyrimidines . Thiazolopyrimidines are of considerable interest due to their wide range of biological properties . They are promising scaffolds for the design of new medicines, including anticancer drugs .

Synthesis Analysis

Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Singh et al. developed an efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines via the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .Molecular Structure Analysis

The structure of thiazolo[3,2-a]pyrimidine derivatives was characterized using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR . The crystal structures of 2-(arylmethylidene)[1,3]thiazolo[3,2-a]pyrimidines have also been studied .Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . The halogenation and some transformations of synthesized thiazolo[3,2-a]pyrimidine due to its ketone group were carried out to obtain the corresponding carboxamide, carbothioamide, sulfonohydrazide, and oxime and its alkylated derivatives .Wissenschaftliche Forschungsanwendungen

Anticancer Drug Design

The thiazolo[3,2-a]pyrimidine derivatives have shown significant potential as scaffolds for anticancer drug design due to their structural similarity to purine . This similarity allows these compounds to effectively bind to biological targets, making them promising candidates for the development of new anticancer medications.

Antibacterial Agents

These compounds have demonstrated high antibacterial activity, suggesting their use in creating new antibacterial agents . The active methylene group present in these derivatives is highly reactive, allowing for further functionalization to enhance antibacterial properties.

Anti-inflammatory Medications

The anti-inflammatory properties of thiazolo[3,2-a]pyrimidine derivatives make them suitable for the development of anti-inflammatory medications . Their ability to be modified with new binding sites can optimize interaction with biological targets involved in inflammatory processes.

Neuroprotective and Anti-neuroinflammatory Agents

Recent studies have evaluated novel triazole-pyrimidine hybrids, which include thiazolo[3,2-a]pyrimidine derivatives, as potential neuroprotective and anti-neuroinflammatory agents . These compounds could play a role in treating neurodegenerative diseases and conditions involving neuroinflammation.

Synthetic Methodology Development

The synthesis of thiazolo[3,2-a]pyrimidine derivatives involves various cyclocondensation reactions, providing a rich field for the development of new synthetic methodologies . These methods can be applied to create a wide range of compounds with diverse biological activities.

Wirkmechanismus

Target of Action

Ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidine derivatives are known to have high antitumor, antibacterial, and anti-inflammatory activities . They are promising scaffolds for the design of new medicines, including anticancer drugs . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Mode of Action

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . The active methylene group (C2H2) in 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Biochemical Pathways

5H-Thiazolo[3,2-a]pyrimidines are known to be glutamate receptor antagonists . This suggests that they may affect the glutamatergic system, which plays a crucial role in neural activation and synaptic plasticity.

Result of Action

Thiazolo[3,2-a]pyrimidine derivatives are known to have high antitumor, antibacterial, and anti-inflammatory activities

Eigenschaften

IUPAC Name |

ethyl 3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-4-16-10(15)9-7(3)13-8(14)5-6(2)12-11(13)17-9/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYPKIPBVSHRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=O)C=C(N=C2S1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

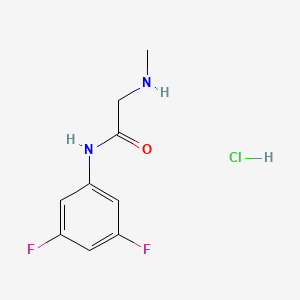

![2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B1421883.png)

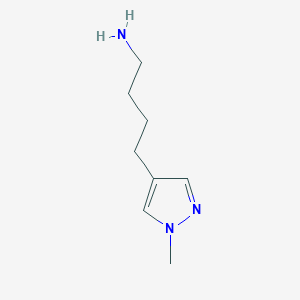

![2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B1421884.png)

![1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B1421885.png)

![2-[(3,5-dimethylphenyl)amino]-N-phenylacetamide hydrochloride](/img/structure/B1421890.png)

![2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride](/img/structure/B1421893.png)

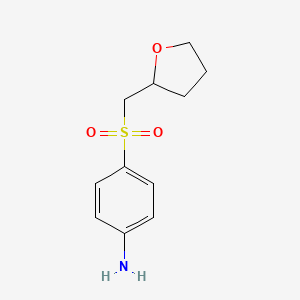

![[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride](/img/structure/B1421896.png)

![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1421899.png)

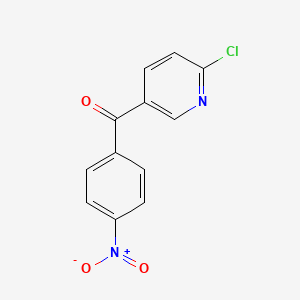

![1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1421900.png)